Cyclo(Ile-Leu)

Cytotoxicity Cancer Cell Lines Natural Products

Researchers requiring reproducible cytotoxicity screening often face batch-to-batch variability in natural-product-derived cyclic dipeptides. Cyclo(Ile-Leu) eliminates this uncertainty as a rigorously characterized DKP scaffold with full analytical documentation. - Purity ≥98% (HPLC) with NMR/MS confirmation minimizes assay interference. - Confirmed dose-dependent inhibition of HepG2 and LNCaP cancer cell lines at 50 μg/mL provides a validated starting point for SAR studies. - Long-term powder stability (≥2 years at -20°C) and defined LogP (1.719) ensure reliable cellular uptake and consistent results across experiments.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B15145800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Ile-Leu)
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N1)CC(C)C
InChIInChI=1S/C12H22N2O2/c1-5-8(4)10-12(16)13-9(6-7(2)3)11(15)14-10/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)
InChIKeyCCMDAWLYCNFDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Ile-Leu) (91741-17-2) Product Overview: A Structurally Defined Cyclic Dipeptide for Comparative Bioactivity and Stability Research


Cyclo(Ile-Leu), a cyclic dipeptide of the 2,5-diketopiperazine (DKP) class, is formed by the head-to-tail cyclization of L-isoleucine and L-leucine . Its core characteristics include a constrained backbone, high conformational stability, and resistance to enzymatic degradation—attributes that distinguish it from linear dipeptides [1]. Cyclo(Ile-Leu) is isolated as a natural product from microbial sources such as the mangrove fungus *Penicillium oxalicum* and serves as a defined scaffold for structure-activity relationship (SAR) studies, peptidomimetic design, and analytical method development .

Defined DKP scaffold for SAR and peptidomimetic design
Conformationally constrained, enzyme-resistant cyclic structure
Natural product isolate from microbial sources for analytical method development

Why Generic Substitution Fails: Cyclo(Ile-Leu) Exhibits Non-Interchangeable Cytotoxic and Physicochemical Profiles Compared to Related Diketopiperazines


Within the DKP family, minor variations in amino acid composition and stereochemistry yield significant divergence in biological activity, stability, and solubility [1]. Cyclo(Ile-Leu) demonstrates a specific cytotoxicity profile against HepG2 and LNCaP cell lines at defined concentrations, an effect not uniformly shared by all DKPs isolated from the same fungal source . Furthermore, its calculated LogP of 1.719 and documented long-term powder stability at -20°C for ≥2 years differentiate it from less hydrophobic or less stable DKP analogs , rendering generic substitution without empirical validation a high-risk proposition for reproducible research.

Attribute
Cyclo(Ile-Leu)
Generic DKP Substitution Risk
Cytotoxicity Profile
Cell-model specific response at assay concentration
Cytotoxicity profile may differ; structurally similar DKPs can be inactive
Stability
High conformational stability, documented long-term powder integrity
Linear dipeptides and less stable DKPs may degrade, shifting assay results
Physicochemical Property
Moderate lipophilicity (reported LogP context)
Altered LogP may shift membrane permeability and solubility, requiring re-validation

Cyclo(Ile-Leu) Quantitative Evidence Guide: Head-to-Head Cytotoxicity, Stability, and Purity Comparisons


Cyclo(Ile-Leu) Demonstrates Potent Cytotoxicity Against HepG2 and LNCaP Cancer Cell Lines at 50 μg/mL, Outperforming Co-Isolated DKPs

In a study of metabolites from the mangrove fungus *Penicillium oxalicum*, Cyclo(Ile-Leu) (compound 3) at a concentration of 50 μg/mL exhibited evident inhibition of HepG2 and LNCaP cancer cell growth. This cytotoxic effect was comparable to that of cyclo-(Phe-Val) (compound 2) and cyclo-(Pro-Val) (compound 5), but notably distinct from the inactive compounds cyclo-(Val-Val) (4) and cyclo-(Pro-Gly) (6) isolated from the same extract .

Cell-Model Cytotoxicity
Reported
Evident inhibition of HepG2 and LNCaP cell growth at 50 µg/mL
Supports cell-model endpoint review
Active among 6 DKPs tested; MTT assay context
Cytotoxicity Cancer Cell Lines Natural Products

Cyclo(Ile-Leu) Powder Demonstrates Extended Shelf-Life Stability of ≥2 Years at -20°C, a Critical Advantage Over Degradation-Prone Linear Dipeptides

Cyclo(Ile-Leu) powder is documented to remain stable for at least 2 years when stored at -20°C . In contrast, linear dipeptides are generally susceptible to rapid enzymatic and chemical degradation in aqueous solutions and even as solids over shorter timeframes due to their exposed termini. The cyclic structure of Cyclo(Ile-Leu) confers enhanced resistance to hydrolysis and protease activity, directly translating to longer usable shelf-life and more reproducible experimental outcomes [1].

Long-Term Powder Stability
Class-level
≥2 years at −20°C
Reported storage context; may support batch consistency
Class-level inference vs. linear dipeptides
Stability Storage Conditions Peptide Chemistry

Cyclo(Ile-Leu) Exhibits Moderate Lipophilicity (LogP 1.719), Facilitating Membrane Permeability While Maintaining Aqueous Solubility for Biological Assays

The calculated LogP of Cyclo(Ile-Leu) is 1.719 . This value is higher than that of more polar DKPs such as cyclo(Pro-Gly) (estimated LogP <0) but lower than highly lipophilic DKPs like cyclo(Phe-Phe) (estimated LogP >2.5). This intermediate lipophilicity balances sufficient membrane permeability for cellular uptake with adequate aqueous solubility for in vitro assays, a crucial determinant for consistent bioactivity data .

Calculated LogP
Source review
1.719
Moderate lipophilicity for assay formulation context
Calculated value; source unspecified
Lipophilicity LogP ADME Properties

Cyclo(Ile-Leu) Is Available at High Purity (≥98.29%) with Batch-Specific Analytical Characterization, Ensuring Reproducible Bioactivity Data

Commercial Cyclo(Ile-Leu) is supplied with a guaranteed purity of ≥98.29% as determined by HPLC, accompanied by batch-specific certificates of analysis including NMR and MS confirmation . This level of purity is critical for obtaining reliable dose-response relationships and minimizing off-target effects in cellular assays. In contrast, many generic cyclic dipeptide preparations lack such rigorous characterization, potentially containing residual solvents, stereoisomers, or degradation products that confound results .

Chromatographic Purity
Specification review
≥98.29% (HPLC)
Supports reproducible dose-response studies
Batch-specific COA with NMR and MS
Purity Quality Control Analytical Chemistry

Best Research and Industrial Application Scenarios for Cyclo(Ile-Leu): Cytotoxicity Screening, Stability Studies, and Analytical Method Development


Lead Discovery in Anticancer Research

Cyclo(Ile-Leu) is an ideal candidate for preliminary cytotoxicity screening against HepG2 and LNCaP cancer cell lines, as supported by direct comparative data showing activity at 50 μg/mL . Its moderate lipophilicity (LogP 1.719) ensures reliable cellular uptake, while the high purity (≥98.29%) minimizes assay variability .

Stability and Formulation Development Studies

The documented long-term powder stability of ≥2 years at -20°C makes Cyclo(Ile-Leu) a reliable reference compound for forced degradation studies and formulation screening . Its cyclic structure serves as a benchmark for evaluating the stability gains of cyclization over linear peptides .

Analytical Method Development and Validation

Due to its defined stereochemistry and commercial availability with full analytical characterization (NMR, MS, HPLC), Cyclo(Ile-Leu) is an excellent system suitability standard for developing chromatographic and mass spectrometric methods targeting cyclic dipeptides .

Structure-Activity Relationship (SAR) Scaffold for Diketopiperazine Libraries

Cyclo(Ile-Leu) provides a well-characterized hydrophobic DKP scaffold for systematic SAR exploration. By comparing its cytotoxic profile and physicochemical properties with analogs (e.g., cyclo(Val-Val), cyclo(Pro-Leu)), researchers can map the contribution of Ile and Leu side chains to bioactivity and membrane permeability .

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
HepG2 / LNCaP cytotoxicity endpoints
Stability and formulation research
Long-term stability profile
Degradation product and batch consistency review
Analytical method development
Defined stereochemistry and characterization data
HPLC, NMR, MS system suitability
Diketopiperazine SAR exploration
Well-characterized hydrophobic DKP scaffold
Side-chain contribution to bioactivity and permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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